(2R,3R)-butane-2,3-diol
(2R,3R)-butane-2,3-diol
(R,R)-butane-2,3-diol is the (R,R) diastereoisomer of butane-2,3-diol. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S,S)-butane-2,3-diol.
(R,R)-butane-2,3-diol is a metabolite found in or produced by Saccharomyces cerevisiae.
(R,R)-butane-2,3-diol is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
24347-58-8
VCID:
VC21185811
InChI:
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1
SMILES:
CC(C(C)O)O
Molecular Formula:
C4H10O2
Molecular Weight:
90.12 g/mol
(2R,3R)-butane-2,3-diol
CAS No.: 24347-58-8
Cat. No.: VC21185811
Molecular Formula: C4H10O2
Molecular Weight: 90.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R,R)-butane-2,3-diol is the (R,R) diastereoisomer of butane-2,3-diol. It has a role as a Saccharomyces cerevisiae metabolite. It is an enantiomer of a (S,S)-butane-2,3-diol. (R,R)-butane-2,3-diol is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 24347-58-8 |
| Molecular Formula | C4H10O2 |
| Molecular Weight | 90.12 g/mol |
| IUPAC Name | (2R,3R)-butane-2,3-diol |
| Standard InChI | InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m1/s1 |
| Standard InChI Key | OWBTYPJTUOEWEK-QWWZWVQMSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C)O)O |
| SMILES | CC(C(C)O)O |
| Canonical SMILES | CC(C(C)O)O |
| Boiling Point | 77.3-77.4 °C at 1.00E+01 mm Hg 77.00 to 78.00 °C. @ 10.00 mm Hg |
| Melting Point | 19.7 °C |
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